molecular formula C16H17NO2S B2837468 (E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide CAS No. 2035019-33-9

(E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide

Cat. No. B2837468
CAS RN: 2035019-33-9
M. Wt: 287.38
InChI Key: QBDSDNWPGUQTBA-AATRIKPKSA-N
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Description

(E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide, also known as compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Green Organic Synthesis and Fungal Biotransformation

Research on the green organic synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation highlights the potential of using filamentous marine and terrestrial-derived fungi for the ene-reduction of related acrylamide compounds. This process yielded compounds with an uncommon CN-bearing stereogenic center, showcasing the role of microbial biotransformation in producing enantiomerically enriched chemicals (D. E. Jimenez et al., 2019).

Antiviral Potential

A novel chemical compound structurally related to the one , (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, demonstrated inhibitory effects against SARS coronavirus helicase. This study suggests that similar furan and thiophene derivatives could be explored for antiviral applications, particularly in inhibiting enzymatic activities critical to viral replication (Jin-Moo Lee et al., 2017).

Cyclization and Chemical Transformations

The intramolecular cyclization of mercaptomethyl derivatives of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates has been investigated, leading to the formation of various dihydrothiopyranofurans. This research provides insights into the reactivity and potential applications of furan derivatives in synthesizing cyclic compounds with potential pharmaceutical relevance (L. M. Pevzner, 2021).

Catalytic Alkenation

Studies on palladium-catalyzed alkenation of thiophenes and furans have shown the potential of these compounds to undergo direct oxidative coupling reactions with olefinic substrates. Such chemical transformations are significant for synthesizing mono-alkenylated products, which have applications in materials science and pharmaceutical chemistry (Jinlong Zhao et al., 2009).

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-15(6-5-13-7-10-19-12-13)17-16(8-1-2-9-16)14-4-3-11-20-14/h3-7,10-12H,1-2,8-9H2,(H,17,18)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDSDNWPGUQTBA-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide

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